N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine
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Overview
Description
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine is an organic compound with the molecular formula C13H21NO It is a derivative of amine, characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine typically involves the reaction of 2-phenylpropylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The methoxy and phenyl groups play a significant role in determining its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxypropan-2-yl)(1-phenylpropyl)amine: Similar in structure but differs in the position of the phenyl group.
2-Methoxy-1-phenylpropan-2-amine: Another related compound with a different substitution pattern.
Uniqueness
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1042596-07-5 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(9-14-12(2)10-15-3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
FFPSYTKSKFPTNL-UHFFFAOYSA-N |
SMILES |
CC(CNC(C)COC)C1=CC=CC=C1 |
Canonical SMILES |
CC(CNC(C)COC)C1=CC=CC=C1 |
Origin of Product |
United States |
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